molecular formula C14H15N3O2S B12920739 2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate

2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate

Cat. No.: B12920739
M. Wt: 289.35 g/mol
InChI Key: MMGBAZWFJYHHKF-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl carboxylate group and a 4-aminophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Ethyl Carboxylate Group: The ethyl carboxylate group can be introduced via esterification reactions using ethanol and a suitable carboxylic acid derivative.

    Attachment of the 4-Aminophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-aminophenylmethylsulfanyl group is introduced to the pyrimidine ring. This can be achieved using 4-aminobenzyl mercaptan and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyrimidine ring, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. It may also interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Uniqueness

2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate is unique due to the presence of the 4-aminophenylmethylsulfanyl group, which imparts specific biological activities and chemical reactivity. This makes it distinct from other pyrimidine derivatives that may lack this functional group or have different substituents.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

2-[(4-aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O2S/c15-13-3-1-11(2-4-13)9-20-6-5-19-14(18)12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9,15H2

InChI Key

MMGBAZWFJYHHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCCOC(=O)C2=CN=CN=C2)N

Origin of Product

United States

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